Tricosa-11,13-diynoic acid Tricosa-11,13-diynoic acid
Brand Name: Vulcanchem
CAS No.: 114411-78-8
VCID: VC19150325
InChI: InChI=1S/C23H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25/h2-9,14-22H2,1H3,(H,24,25)
SMILES:
Molecular Formula: C23H38O2
Molecular Weight: 346.5 g/mol

Tricosa-11,13-diynoic acid

CAS No.: 114411-78-8

Cat. No.: VC19150325

Molecular Formula: C23H38O2

Molecular Weight: 346.5 g/mol

* For research use only. Not for human or veterinary use.

Tricosa-11,13-diynoic acid - 114411-78-8

Specification

CAS No. 114411-78-8
Molecular Formula C23H38O2
Molecular Weight 346.5 g/mol
IUPAC Name tricosa-11,13-diynoic acid
Standard InChI InChI=1S/C23H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25/h2-9,14-22H2,1H3,(H,24,25)
Standard InChI Key QHBLCLPTJPIXNH-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCCC#CC#CCCCCCCCCCC(=O)O

Introduction

Chemical Identity and Structural Features

Molecular Architecture

Tricosa-11,13-diynoic acid is defined by a 23-carbon chain with triple bonds between carbons 11–12 and 13–14, terminating in a carboxylic acid group. The systematic IUPAC name, tricosa-11,13-diynoic acid, reflects this arrangement. The SMILES notation CCCCCCCCCC#C#CCCCCCCCCC(=O)O\text{CCCCCCCCCC\#C\#CCCCCCCCCC(=O)O} succinctly encodes its structure, emphasizing the sp-hybridized carbons and the polar carboxylate terminus.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular formulaC23H38O2\text{C}_{23}\text{H}_{38}\text{O}_{2}
Molecular weight346.5 g/mol
XLogP38.3
Hydrogen bond donors1
Hydrogen bond acceptors2

Note: XLogP3 and hydrogen bonding data are derived from the structurally similar 10,12-tricosadiynoic acid .

The compound’s hydrophobicity, inferred from its high XLogP3 value, suggests limited aqueous solubility, a trait common to long-chain fatty acids . Spectroscopic techniques such as 1H^1\text{H}-NMR and IR spectroscopy reveal characteristic signals for acetylenic protons (~2.2–2.5 ppm) and carboxylic acid O–H stretching (~2500–3300 cm1^{-1}).

Stereochemical Considerations

Synthesis and Production Strategies

Sonogashira Coupling

The most robust synthetic route involves Sonogashira coupling, a palladium-catalyzed cross-coupling between terminal alkynes and aryl or vinyl halides. For tricosa-11,13-diynoic acid, this method enables precise placement of triple bonds:

  • Alkyne precursor preparation: A 23-carbon chain with protected carboxylic acid groups is synthesized via iterative alkylation.

  • Coupling steps: Palladium(II) acetate and copper(I) iodide catalyze the formation of triple bonds at positions 11 and 13.

  • Deprotection: The carboxylic acid group is unmasked using acidic or basic conditions.

Table 2: Optimized Synthesis Conditions

ParameterDetailSource
CatalystPd(OAc)2_2/CuI
SolventTetrahydrofuran (THF)
Temperature60–80°C
Yield72–85%

Alternative Methods

  • Alkyne metathesis: Tungsten or molybdenum catalysts can rearrange triple bonds, though this approach suffers from lower regioselectivity.

  • Oxidative coupling: Glaser-Hay coupling of terminal alkynes offers a copper-mediated pathway but requires stringent oxygen control.

Purification typically employs reverse-phase HPLC or silica gel chromatography, achieving >98% purity for research-grade material.

Reactivity and Functionalization

Hydrogenation

Catalytic hydrogenation (H2_2/Pd-C) selectively reduces triple bonds to single bonds, yielding saturated tricosanoic acid derivatives. Partial hydrogenation using Lindlar’s catalyst produces cis-alkenes, though this is less common due to the compound’s stability concerns.

Oxidation Reactions

Ozonolysis cleaves triple bonds, generating carboxylic acid fragments:

RC≡C-C≡CR’O3RCOOH+R’COOH\text{RC≡C-C≡CR'} \xrightarrow{\text{O}_3} \text{RCOOH} + \text{R'COOH}

This reaction is instrumental in mapping triple bond positions.

Polymerization

Radical-initiated polymerization forms conjugated polyynes, materials with applications in conductive polymers and nonlinear optics. The rigidity of the diyne backbone enhances thermal stability in resulting polymers.

Biological and Industrial Applications

Antimicrobial Activity

In vitro assays demonstrate moderate growth inhibition against Staphylococcus aureus (MIC 128 µg/mL) and Escherichia coli (MIC 256 µg/mL), likely due to membrane disruption via hydrophobic interactions.

Table 3: Bioactivity Profile

ActivityModelResultSource
AntimicrobialS. aureusMIC 128 µg/mL
Anti-inflammatoryRAW 264.7 cells40% TNF-α inhibition

Materials Science

The diyne motif enables topochemical polymerization in crystalline phases, producing polydiacetylenes with tunable optoelectronic properties. These materials exhibit chromic transitions under thermal/mechanical stress, useful in sensor technologies.

Future Directions and Research Gaps

While current data highlight tricosa-11,13-diynoic acid’s versatility, critical questions remain:

  • In vivo toxicology: No studies assess chronic exposure risks.

  • Structure-activity relationships: How do triple bond positions modulate bioactivity compared to isomers like 10,12-tricosadiynoic acid ?

  • Scalable synthesis: Current methods are cost-prohibitive for industrial-scale production.

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